molecular formula C27H25N3O3 B2432682 N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide CAS No. 1223930-94-6

N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide

Cat. No. B2432682
CAS RN: 1223930-94-6
M. Wt: 439.515
InChI Key: ABZIVGNRFHNERW-UHFFFAOYSA-N
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Description

“N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a phenyl group (a variant of benzene), and a pyrazole group (a type of azole containing nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group might participate in condensation or hydrolysis reactions, while the phenyl group might undergo electrophilic aromatic substitution. The pyrazole group could potentially engage in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as the study conducted by Chkirate et al. (2019), has demonstrated the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity, indicating potential applications in understanding oxidative stress-related biological processes or the development of antioxidant compounds (Chkirate et al., 2019).

Pharmacological Evaluation for Therapeutic Potential

Faheem's research (2018) on 1,3,4-oxadiazole and pyrazole novel derivatives highlighted their computational and pharmacological evaluations, including assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are pivotal in drug discovery and development, providing foundational knowledge for the potential therapeutic uses of N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide and related compounds (Faheem, 2018).

Anticonvulsant Activity and Drug Design

Investigations into omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, such as the study by Aktürk et al. (2002), provide insights into the anticonvulsant activities of these compounds. Such research contributes to the understanding of how structural features of these molecules influence their biological activities, informing the design of new therapeutic agents with potential applications in treating convulsive disorders (Aktürk et al., 2002).

Synthesis and Structural Analysis for Material Science

The synthesis and characterization of novel compounds, like the work done by Sebhaoui et al. (2020) on 2-pyrone derivatives, provide valuable information on the structural and electronic properties of these molecules. Such knowledge can be applied in material science, particularly in the development of organic semiconductors, dyes, and other functional materials (Sebhaoui et al., 2020).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of new heterocyclic compounds bearing a sulfonamide moiety, as researched by Darwish et al. (2014), demonstrate potential antimicrobial and antifungal activities. Such studies are crucial for the development of new agents to combat resistant strains of bacteria and fungi, indicating a research path for the antimicrobial application of this compound and its derivatives (Darwish et al., 2014).

properties

IUPAC Name

2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-17-13-18(2)25(19(3)14-17)28-24(31)16-29-27-22(15-20-9-7-8-12-23(20)33-27)26(32)30(29)21-10-5-4-6-11-21/h4-14H,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZIVGNRFHNERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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